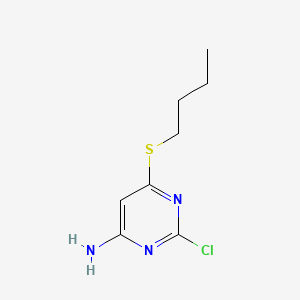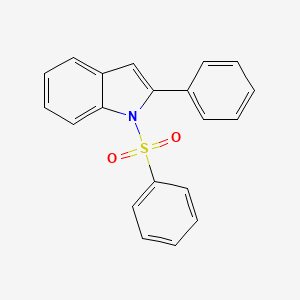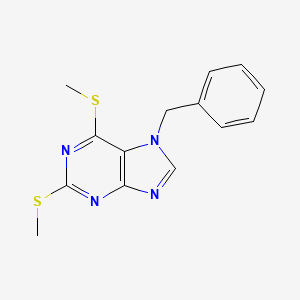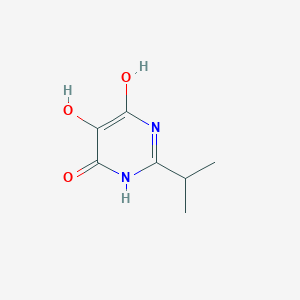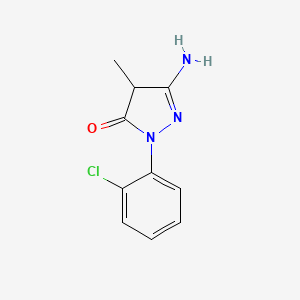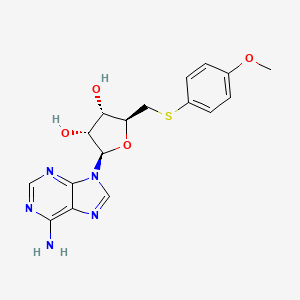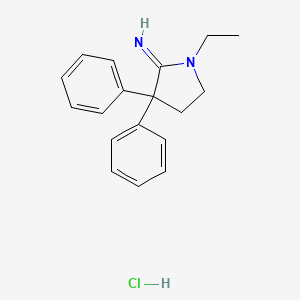
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and ability to form stable intermediates. This compound is particularly valuable in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride typically involves the reaction of ethylamine with 3,3-diphenylpyrrolidine-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired imine compound. The hydrochloride salt is then formed by reacting the imine with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride involves its ability to form stable intermediates with various biological molecules. It targets specific molecular pathways, including enzyme inhibition and protein binding, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A commonly used carbodiimide reagent.
1-Ethyl-3-(3-dimethylaminopropyl)urea: Another related compound with similar reactivity.
Uniqueness: 1-Ethyl-3,3-diphenylpyrrolidin-2-imine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where other similar compounds may not be as effective.
Properties
CAS No. |
7468-33-9 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
1-ethyl-3,3-diphenylpyrrolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-20-14-13-18(17(20)19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,19H,2,13-14H2,1H3;1H |
InChI Key |
KCRBIMWBALHTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1=N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


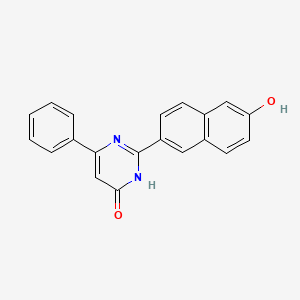
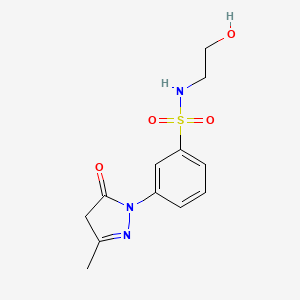
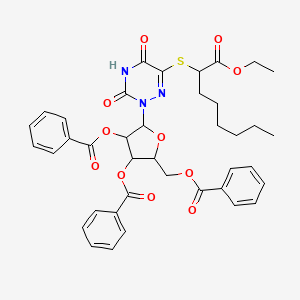
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
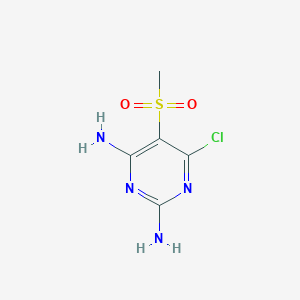
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
